8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
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Overview
Description
8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of 8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione is the enzyme Dipeptidyl Peptidase-4 (DPP-4) . This enzyme is involved in the degradation of incretin hormones like glucagon-like peptide (GLP)-1 .
Mode of Action
This compound acts as a competitive inhibitor of DPP-4 . By inhibiting DPP-4, it potentiates the biological activity of incretin hormones like GLP-1 . This results in an increase in insulin secretion and a decrease in glucagon release, thereby improving glycemic control .
Biochemical Pathways
The inhibition of DPP-4 by this compound affects the incretin pathway . This leads to an increase in the levels of active GLP-1 in the systemic circulation . The increased GLP-1 levels stimulate insulin secretion from pancreatic beta-cells and inhibit glucagon release from alpha-cells .
Pharmacokinetics
It is known that the compound has a high potency and a long duration of action .
Result of Action
The result of the action of this compound is an improvement in glycemic control . This is achieved through an increase in insulin secretion and a decrease in glucagon release . The compound has been shown to lower HbA1c after multiple dosing in disease models of different etiology .
Action Environment
It is known that the compound should be stored at temperatures between 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .
Chemical Reactions Analysis
Types of Reactions
8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Various nucleophiles, polar aprotic solvents, and catalysts like K2CO3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the purine ring, while reduction can lead to the formation of reduced purine derivatives .
Scientific Research Applications
8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylxanthine: A precursor in the synthesis of the compound, known for its stimulant properties.
8-(Dimethylamino)-1,3-dimethyl-7-(4-methylphenyl)methylpurine-2,6-dione: A structurally similar compound with slight variations in functional groups.
Uniqueness
8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
8-(2-aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-11-4-6-12(7-5-11)10-23-13-14(20-16(23)19-9-8-18)21(2)17(25)22(3)15(13)24/h4-7H,8-10,18H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACLZILKPSSYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NCCN)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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